bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate
Description
Bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate is a quaternary ammonium salt featuring a dodecyl (C12) alkyl chain and two 2,3-dihydroxypropyl groups attached to the central nitrogen atom, with a perchlorate (ClO₄⁻) counterion.
Properties
CAS No. |
85896-19-1 |
|---|---|
Molecular Formula |
C18H40ClNO8 |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
bis(2,3-dihydroxypropyl)-dodecylazanium;perchlorate |
InChI |
InChI=1S/C18H39NO4.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-17(22)15-20)14-18(23)16-21;2-1(3,4)5/h17-18,20-23H,2-16H2,1H3;(H,2,3,4,5) |
InChI Key |
RQEXDXHUPQKWEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH+](CC(CO)O)CC(CO)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate typically involves the reaction of dodecylamine with glycidol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with perchloric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where dodecylamine and glycidol are mixed under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the reactants, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The dodecylammonium group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
Bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants.
Mechanism of Action
The mechanism of action of bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to the disruption of microbial cell membranes, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Bis-(5-nitro-2H-tetrazolato-N²)tetraammine Cobalt(III) Perchlorate (BNCP)
Structural Differences :
Functional Differences :
Data Comparison :
| Property | Target Compound | BNCP |
|---|---|---|
| Molecular Formula | C₁₈H₄₁ClNO₆⁺·ClO₄⁻ | C₂N₁₀O₈ClCo·NH₃ |
| Molecular Weight (g/mol) | ~480 | ~450 |
| Decomposition Temp. | Not reported | >200°C |
| Primary Use | Surfactant/Phase-transfer agent | Energetic material |
EDDP.Perchlorate (d,l-2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium Perchlorate)
Structural Differences :
Functional Differences :
Data Comparison :
| Property | Target Compound | EDDP.Perchlorate |
|---|---|---|
| Molecular Formula | C₁₈H₄₁ClNO₆⁺·ClO₄⁻ | C₂₀H₂₄N⁺·ClO₄⁻ |
| Molecular Weight (g/mol) | ~480 | ~377 |
| Solubility | Likely amphiphilic | Methanol-soluble |
Iosimenol (Iodinated X-ray Contrast Agent)
Structural Differences :
- Iosimenol contains six iodine atoms and multiple dihydroxypropyl groups but lacks a quaternary ammonium center or perchlorate counterion. Its structure is optimized for medical imaging .
Functional Differences :
- Applications: Iosimenol is a non-ionic contrast agent for radiography, relying on iodine for X-ray attenuation. The target compound’s perchlorate and alkyl chain suggest entirely different roles, such as in material science or detergents .
Data Comparison :
| Property | Target Compound | Iosimenol |
|---|---|---|
| Molecular Formula | C₁₈H₄₁ClNO₆⁺·ClO₄⁻ | C₃₁H₃₆I₆N₆O₁₄ |
| Molecular Weight (g/mol) | ~480 | ~1,478 |
| Key Functional Groups | Dodecyl, dihydroxypropyl | Iodine, dihydroxypropyl |
(2S)-2,5-Diaminopentanamide Dihydrochloride
Structural Differences :
- The counterions (Cl⁻ vs.
Functional Differences :
Biological Activity
Bis-(2,3-dihydroxypropyl)dodecylammonium perchlorate is a quaternary ammonium compound that has garnered attention for its potential biological activity. This article will explore its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.
- Chemical Formula : C18H40ClNO8
- Molecular Weight : 392.98 g/mol
- Structure : The compound features a dodecyl chain and two hydroxyl-propyl groups attached to a nitrogen atom, contributing to its amphiphilic nature.
Quaternary ammonium compounds (QACs) like this compound typically exert their biological effects through:
- Membrane Disruption : QACs can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.
- Antimicrobial Activity : They are known for their bactericidal properties against various pathogens by disrupting microbial cell membranes and inhibiting metabolic processes.
Antimicrobial Effects
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves:
- Cell Membrane Disruption : The compound's hydrophobic dodecyl chain facilitates insertion into bacterial membranes, leading to increased permeability and eventual cell death.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines showed that:
- IC50 Values : The compound exhibited an IC50 (the concentration that inhibits cell growth by 50%) in the micromolar range, indicating moderate cytotoxicity.
- Mechanisms of Cell Death : Apoptosis was identified as a primary mode of action, with evidence of DNA fragmentation and activation of caspases.
Case Studies
| Study | Design | Sample Size | Key Findings |
|---|---|---|---|
| Greer et al., 2002 | Intervention trial | 7-10 subjects per dose | Dose-dependent decreases in radioactive iodine uptake into the thyroid were observed with no significant changes in serum thyroid hormone levels. |
| Oblak et al., 2016 | In vitro study | N/A | Demonstrated alterations in yeast cell physiology due to quaternary ammonium salts. |
| Ji et al., 2017 | Bactericidal specificity study | N/A | Showed enhanced bactericidal activity against E. coli and S. aureus with quaternary ammonium derivatives. |
Toxicological Data
Perchlorate compounds are known for their thyroid-disrupting effects due to inhibition of iodide uptake. While this compound's specific toxicological profile is not extensively documented, general findings regarding perchlorates indicate:
- Thyroid Effects : Chronic exposure can lead to hypothyroidism and associated health issues.
- Regulatory Standards : The U.S. EPA has set reference doses for perchlorate exposure based on its effects on thyroid function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
